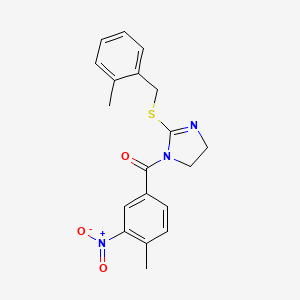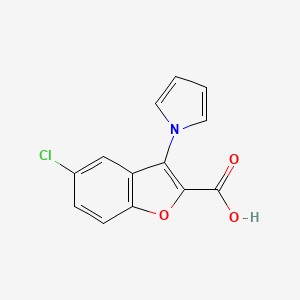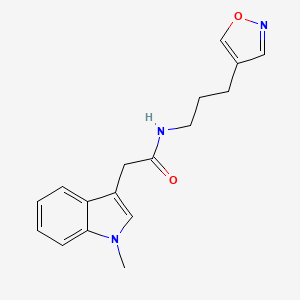
(4-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a thioether group (-S-), and an imidazole ring . These functional groups could potentially give the compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Compounds with nitro groups tend to be relatively polar and may have a strong odor . The presence of the thioether group could also affect the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Hindered Phenolic Aminothiazoles
A study focused on the synthesis of hindered phenolic aminothiazoles, which are molecular hybrids exhibiting α-glucosidase and α-amylase inhibitory activities alongside antioxidant activities. These compounds, designed with phenolic and 2-aminothiazole moieties, demonstrated significant biological activities, suggesting potential applications in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Luminescence Sensitization
Another research explored thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. The study characterized the complexes through luminescence spectroscopy and X-ray crystallography, indicating the efficacy of these compounds in enhancing lanthanide luminescence, which could be valuable for optical applications (Viswanathan & Bettencourt-Dias, 2006).
Functionalization of Quinoline
Research demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through simultaneous double C2/C3 functionalization of the quinoline molecule. This method offers a novel approach to modify quinoline derivatives, potentially useful in pharmaceutical chemistry for developing new therapeutic agents (Belyaeva et al., 2018).
Antimicrobial and Antioxidant Properties
A study synthesized and evaluated (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives for antimicrobial, antioxidant, and docking studies. The results highlighted the antimicrobial activity against specific bacterial strains and significant antioxidant properties, underlining the therapeutic potential of such compounds (Rashmi et al., 2014).
Synthesis and Characterization of Oligobenzimidazoles
Oligobenzimidazoles synthesized from benzimidazole monomers exhibited diverse properties, including electrochemical, electrical, optical, thermal, and rectification characteristics. These compounds, studied for their potential in various applications, show the broad utility of benzimidazole derivatives in materials science (Anand & Muthusamy, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-5-3-4-6-16(13)12-26-19-20-9-10-21(19)18(23)15-8-7-14(2)17(11-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKYDURCXYYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)
![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)




![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)
![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)

![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)
